![molecular formula C16H12F3NO B11944931 (2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida es un compuesto orgánico caracterizado por la presencia de un grupo trifluorometil y un grupo fenil unidos a una cadena principal de prop-2-enamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida típicamente implica la condensación de 2-(trifluorometil)benzaldehído con ácido fenilacético, seguida de deshidratación para formar la enamida deseada. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido fuerte, como el ácido sulfúrico, y temperaturas elevadas para facilitar los pasos de condensación y deshidratación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la enamida en aminas o alcoholes.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, (2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología
La actividad biológica potencial del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos. Su capacidad para interactuar con objetivos biológicos, como enzimas y receptores, se puede explorar para aplicaciones terapéuticas.
Medicina
En medicina, los derivados de (2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida pueden exhibir propiedades farmacológicas, como actividades antiinflamatorias, analgésicas o anticancerígenas. La investigación de estas propiedades puede conducir al desarrollo de nuevos medicamentos.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, donde el grupo trifluorometil confiere propiedades deseables como mayor estabilidad e hidrofobicidad.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometil puede mejorar la afinidad de unión y la selectividad del compuesto para estos objetivos, lo que lleva a la modulación de las vías biológicas. Por ejemplo, el compuesto puede inhibir o activar enzimas involucradas en procesos metabólicos, ejerciendo así sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
N,N'-Bis[3,5-bis(trifluorometil)fenil]tiourea: Este compuesto también contiene grupos trifluorometil y se utiliza como catalizador en transformaciones orgánicas.
α-Trifluorometilestireno: Un intermedio sintético versátil utilizado en la preparación de compuestos fluorados.
Singularidad
(2E)-3-fenil-N-[2-(trifluorometil)fenil]prop-2-enamida es único debido a su combinación específica de un grupo trifluorometil y un grupo fenil unidos a una cadena principal de enamida. Esta estructura confiere propiedades químicas y físicas distintas, como mayor estabilidad y lipofilia, que pueden ser ventajosas en diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H,20,21)/b11-10+ |
Clave InChI |
JOUNWYMNIGZVIA-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


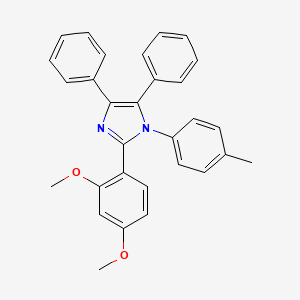
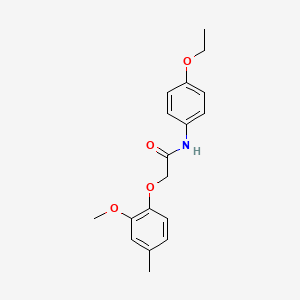
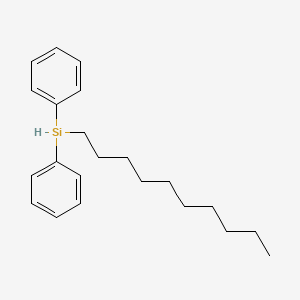
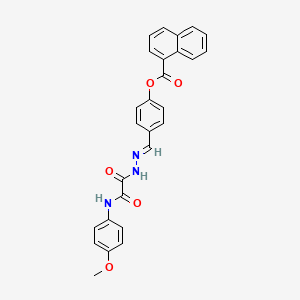

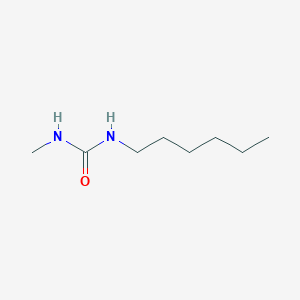





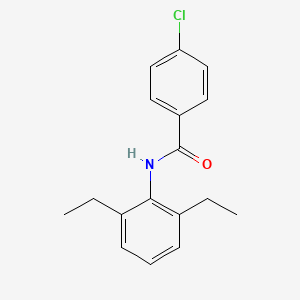
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

